17α-Hydroxy Progesterone-d8

Catalog No.
S1791271
CAS No.
850023-80-2
M.F
C21H30O3
M. Wt
338.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
17α-Hydroxy Progesterone-d8

CAS Number

850023-80-2

Product Name

17α-Hydroxy Progesterone-d8

IUPAC Name

(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C21H30O3

Molecular Weight

338.5 g/mol

InChI

InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1/i1D3,4D2,6D2,12D

InChI Key

DBPWSSGDRRHUNT-LDLLURODSA-N

Synonyms

17-Hydroxy-pregn-4-ene-3,20-dione-d8; 4-Pregnen-17α-ol-3,20-dione-d8

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O

Isomeric SMILES

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@]4(C(=O)C([2H])([2H])[2H])O)C)C

Internal Standard for Quantifying 17α-Hydroxyprogesterone (17α-OHP)

α-OHP-d8 is a deuterium-labeled version of 17α-Hydroxyprogesterone (17α-OHP), a naturally occurring steroid molecule. Scientists use 17α-OHP-d8 as an internal standard for quantifying 17α-OHP levels in biological samples like blood serum [1]. An internal standard is a compound with similar chemical properties to the target molecule (17α-OHP) but with a slightly altered mass due to the presence of deuterium atoms. This allows researchers to distinguish the target molecule from other compounds in the sample and accurately measure its concentration [1].

Source

[1] High-Throughput LC-MS/MS Measurement of 17-Hydroxyprogesterone in Human Blood Serum for Research Purposes - Thermo Fisher Scientific ()

17α-Hydroxy Progesterone-d8 is a stable isotope-labeled derivative of 17α-Hydroxy Progesterone, which is a steroid hormone involved in the biosynthesis of corticosteroids. The "d8" designation indicates that this compound has been deuterated at eight positions, enhancing its stability and allowing for more precise analytical measurements in biological samples. This compound is primarily utilized in research settings, particularly in the quantification of steroid hormones through advanced analytical techniques such as liquid chromatography-tandem mass spectrometry.

, primarily as a substrate for various enzymes in steroidogenesis. It can be converted to:

  • 11-Deoxycortisol: Catalyzed by the enzyme 21-hydroxylase, this reaction is crucial in the synthesis of cortisol.
  • Progesterone: Through enzymatic conversion, it can also revert to progesterone under specific conditions.

The deuterated form aids in distinguishing it from endogenous hormones during mass spectrometric analysis, allowing for accurate quantification without interference from naturally occurring steroids .

17α-Hydroxy Progesterone-d8 exhibits biological activity primarily through its interaction with the progesterone receptor. While it acts as an agonist, its affinity is weaker compared to natural progesterone. Elevated levels of 17α-Hydroxy Progesterone are often indicative of congenital adrenal hyperplasia, a condition affecting adrenal hormone production . The compound's ability to serve as a biomarker makes it valuable in clinical diagnostics and research.

The synthesis of 17α-Hydroxy Progesterone-d8 typically involves:

  • Starting Material: Using natural 17α-Hydroxy Progesterone as the base compound.
  • Deuteration Process: Employing deuterated reagents under controlled conditions to selectively replace hydrogen atoms with deuterium at specific positions.
  • Purification: Following synthesis, the product is purified using chromatographic techniques to ensure high purity levels suitable for analytical applications.

This synthetic approach allows researchers to obtain a reliable internal standard for mass spectrometry analyses .

17α-Hydroxy Progesterone-d8 finds applications in various fields:

  • Clinical Diagnostics: Used as an internal standard in liquid chromatography-tandem mass spectrometry for measuring endogenous levels of 17α-Hydroxy Progesterone in serum and other biological fluids.
  • Pharmacokinetic Studies: Assists in understanding the metabolism and pharmacodynamics of steroid hormones.
  • Research: Facilitates studies on adrenal function and disorders related to steroidogenesis.

Interaction studies involving 17α-Hydroxy Progesterone-d8 focus on its binding affinity to the progesterone receptor and other steroid receptors. These studies help elucidate its role in hormonal signaling pathways and its potential effects on cellular processes. The deuterated form allows for precise tracking of its interactions without interference from endogenous hormones, providing clearer insights into its biological effects .

Several compounds are structurally similar to 17α-Hydroxy Progesterone-d8, including:

  • Progesterone: The primary natural hormone that regulates various reproductive functions.
  • 17α-Hydroxyprogesterone: The non-deuterated form, which serves as a precursor in steroidogenesis.
  • Cortisol: A glucocorticoid hormone derived from 17α-Hydroxy Progesterone through enzymatic conversion.

Comparison Table

CompoundStructureBiological RoleUnique Feature
17α-Hydroxy Progesterone-d8C21H30O3 (d8)Precursor for cortisolStable isotope for precise measurement
ProgesteroneC21H30O3Regulates reproductive functionsPrimary natural hormone
17α-HydroxyprogesteroneC21H30O3Precursor for cortisolNon-deuterated form
CortisolC21H30O5Stress response hormoneGlucocorticoid activity

The uniqueness of 17α-Hydroxy Progesterone-d8 lies in its isotopic labeling, which enhances analytical accuracy while studying hormonal levels and metabolic pathways without contamination from endogenous sources .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

338.26970878 g/mol

Monoisotopic Mass

338.26970878 g/mol

Heavy Atom Count

24

Appearance

White to Off-White Solid

Melting Point

216-218°C

Tag

Progesterone Impurities

Related CAS

68-96-2 (unlabelled)

Dates

Modify: 2023-08-15

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